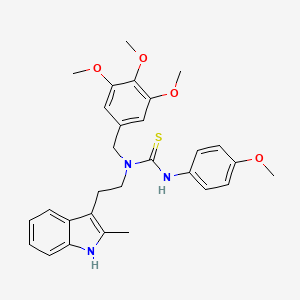

N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H13ClFN5O and its molecular weight is 345.76. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide belongs to a class of compounds with significant interest due to their potential biological activities. Research in this area focuses on the synthesis, crystal structure determination, and analysis of intermolecular interactions. For example, studies on similar triazole derivatives have explored the synthesis of biologically active 1,2,4-triazole derivatives and their structural characterization through X-ray diffraction, highlighting the presence of various intermolecular interactions, such as C–H⋯π and π⋯π interactions, which are crucial for understanding their chemical behavior and potential biological applications (Shukla et al., 2014).

Anticancer Applications

Another significant area of research involves evaluating the anticancer potential of triazole derivatives. Various studies have synthesized and characterized N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, demonstrating cytotoxic effects against cancer cell lines, such as MCF-7 breast cancer cells. These compounds have shown promising results, with some derivatives exhibiting lower IC50 values than clinically employed anticancer drugs, indicating their potential as effective anticancer agents (Butler et al., 2013).

Antimicrobial and Antiviral Activities

Triazole derivatives also show potential in antimicrobial and antiviral therapies. Research on the synthesis and biological evaluation of these compounds has identified derivatives with significant antimicrobial activities against various microorganisms. Additionally, some triazole derivatives have demonstrated remarkable antiavian influenza virus activity, highlighting their potential in antiviral research and the development of new therapies for infectious diseases (Hebishy et al., 2020).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2-chlorobenzyl chloride with 2-fluoroaniline to form N-(2-chlorobenzyl)-2-fluoroaniline, which is then reacted with ethyl 2-azidoacetate to form N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide.", "Starting Materials": [ "2-chlorobenzyl chloride", "2-fluoroaniline", "ethyl 2-azidoacetate", "sodium azide", "triethylamine", "dimethylformamide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzyl chloride (1.0 equiv) and 2-fluoroaniline (1.2 equiv) in dry dimethylformamide (DMF) and add triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with water and dry over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure to obtain N-(2-chlorobenzyl)-2-fluoroaniline.", "Step 3: Dissolve N-(2-chlorobenzyl)-2-fluoroaniline (1.0 equiv) and ethyl 2-azidoacetate (1.2 equiv) in dry DMF and add triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with water and dry over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure to obtain N-(2-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide." ] } | |

CAS No. |

1291836-72-0 |

Molecular Formula |

C16H13ClFN5O |

Molecular Weight |

345.76 |

IUPAC Name |

N-[(2-chlorophenyl)methyl]-5-(2-fluoroanilino)-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C16H13ClFN5O/c17-11-6-2-1-5-10(11)9-19-16(24)14-15(22-23-21-14)20-13-8-4-3-7-12(13)18/h1-8H,9H2,(H,19,24)(H2,20,21,22,23) |

InChI Key |

XCCPIHONFJWTKQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=NNN=C2NC3=CC=CC=C3F)Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2406946.png)

![N-{2-[2-(pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethyl}prop-2-enamide](/img/structure/B2406948.png)

![N-(4-ethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2406949.png)

![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2406952.png)

![3,4-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2406954.png)

![N-[5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2406955.png)

![Benzenesulfonamide, N-[(1S,2S)-2-[[[[(1S,2S)-2-(dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)-](/img/structure/B2406959.png)